molecular formula C6H9N3O B14362827 2-Amino-1-(1H-imidazol-1-yl)propan-1-one CAS No. 92008-49-6

2-Amino-1-(1H-imidazol-1-yl)propan-1-one

Cat. No.: B14362827
CAS No.: 92008-49-6
M. Wt: 139.16 g/mol
InChI Key: HGKCXOGRSPTTGW-UHFFFAOYSA-N
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Description

2-Amino-1-(1H-imidazol-1-yl)propan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of microbial growth, disruption of cellular processes, and modulation of enzyme activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(1H-imidazol-1-yl)propan-1-one include other imidazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

92008-49-6

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-imidazol-1-ylpropan-1-one

InChI

InChI=1S/C6H9N3O/c1-5(7)6(10)9-3-2-8-4-9/h2-5H,7H2,1H3

InChI Key

HGKCXOGRSPTTGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C=CN=C1)N

Origin of Product

United States

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